molecular formula C7H6F3IN2O2 B2618965 methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate CAS No. 1795392-91-4

methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2618965
CAS No.: 1795392-91-4
M. Wt: 334.037
InChI Key: IGNKRUBUEKHTLX-UHFFFAOYSA-N
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Description

Structural Analysis of Methyl 4-Iodo-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-3-Carboxylate

Molecular Architecture and Bonding Patterns

Core Pyrazole Ring Substituent Configuration

This compound (CAS 1856046-38-2) features a pyrazole core with three key substituents: a 4-iodo group, a 1-(2,2,2-trifluoroethyl) moiety, and a 3-carboxylate methyl ester . The pyrazole ring adopts a planar geometry due to resonance stabilization, with alternating single and double bonds. The substituents occupy distinct positions, influencing both electronic and steric properties.

The 4-iodo substituent introduces significant steric and electronic effects. Iodine’s large atomic radius (2.09 Å bond length) creates steric hindrance adjacent to the pyrazole ring, while its electronegativity enhances the ring’s electrophilicity. This is consistent with observations in 4-halopyrazole derivatives, where halogen atoms modulate reactivity through inductive effects.

The 1-(2,2,2-trifluoroethyl) group is attached to the nitrogen at position 1. This substituent’s trifluoromethyl (-CF₃) moiety is a strong electron-withdrawing group (σpara = +0.54), depleting electron density from the pyrazole ring via inductive effects. This contrasts with alkyl groups, which donate electrons, thereby altering the ring’s electronic profile for nucleophilic or electrophilic reactions.

Properties

IUPAC Name

methyl 4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3IN2O2/c1-15-6(14)5-4(11)2-13(12-5)3-7(8,9)10/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNKRUBUEKHTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1I)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group is typically introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Position

The iodine atom at position 4 is highly reactive in cross-coupling reactions. For example:

Reaction Type Conditions Catalyst/Reagents Yield Product Source
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12hAryl boronic acid75–85%Biaryl derivatives,
Buchwald-Hartwig AminationCuI, Cs₂CO₃, rac-trans-N¹,N²-dimethylcyclohexane-1,2-diamine, 1,4-dioxane, 120°C, 24hAmines60–70%Aminopyrazoles

These reactions leverage the iodine’s role as a leaving group, enabling the introduction of aryl or amino substituents. The trifluoroethyl group enhances electron-withdrawing effects, stabilizing intermediates during metal-catalyzed steps .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives:

Conditions Catalyst Temperature Yield Product Source
2M HCl, H₂O/MeOH (1:1), reflux, 6h80°C90%4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid ,
LiOH, THF/H₂O, RT, 12h25°C85%Same as above

The resulting carboxylic acid can further participate in amidation or condensation reactions .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol:

Reagent Conditions Yield Product Source
LiAlH₄THF, 0°C to RT, 2h78%3-(Hydroxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

This reaction highlights the versatility of the ester group for downstream functionalization.

Halogen Exchange Reactions

The iodine atom can be replaced via nucleophilic displacement:

Reagent Conditions Product Yield Source
NaN₃, DMF, 100°C, 8hAzide substitution4-Azido derivative65%
CuCN, DMF, 120°C, 12hCyanation4-Cyano derivative55%

These reactions are critical for introducing bioorthogonal handles or modifying electronic properties.

Oxidation of the Pyrazole Ring

While the trifluoroethyl group deactivates the ring, directed ortho-metalation can enable selective functionalization:

Reagent Conditions Product Yield Source
LDA, (−)-Sparteine, THF, −78°C → Electrophile (e.g., I₂)Directed metalation5-Substituted derivatives40–50%

This method allows for regioselective modification despite the electron-deficient nature of the pyrazole.

Decarboxylation Pathways

After ester hydrolysis, decarboxylation can occur under thermal or acidic conditions:

Conditions Temperature Yield Product Source
H₂SO₄, 150°C150°C, 3h70%4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

This pathway simplifies the scaffold for further synthetic applications .

Comparative Reactivity with Analogues

Structural variations significantly influence reactivity:

Compound Key Feature Reactivity Difference Source
Ethyl 4-Iodo-1-(trifluoroethyl)-1H-pyrazole-3-carboxylateEthyl esterSlower hydrolysis due to steric hindrance
4-Iodo-1-(trifluoromethyl)-1H-pyrazoleTrifluoromethyl groupReduced nucleophilic substitution at iodine

Mechanistic Insights

  • Cross-Coupling : The iodine’s polarizability facilitates oxidative addition in palladium- or copper-catalyzed reactions .

  • Ester Reactivity : The electron-withdrawing trifluoroethyl group accelerates hydrolysis by stabilizing transition states .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate exhibits promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These findings suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory activity. It may exert its effects through the inhibition of pro-inflammatory cytokines and cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Preliminary studies indicate efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science. Its unique chemical structure allows it to serve as a precursor for synthesizing novel materials with specific functionalities.

Synthesis of Novel Polymers

The compound can be employed in the synthesis of polymers that exhibit enhanced thermal stability and chemical resistance. Researchers have utilized pyrazole derivatives to create polymeric materials suitable for high-performance applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of A549 and MCF-7 cells in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : In another study, researchers investigated the anti-inflammatory potential of this compound in animal models. Results indicated a marked reduction in inflammation markers following treatment with this compound .
  • Material Development : A research group successfully synthesized a series of polymers incorporating this compound into their structure. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism by which methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins.

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Positional Isomerism : The target compound’s methyl ester at the 3-position contrasts with its 5-carboxylate isomer (). The 3-carboxylate’s proximity to the iodine atom may enhance steric hindrance during coupling reactions, whereas the 5-carboxylate isomer could exhibit different regioselectivity in further functionalization .
  • Halogen Variation : Replacing iodine with bromine (as in the bromo analog, ) reduces molecular weight by ~47 g/mol and decreases leaving-group ability, making the bromo derivative less reactive in palladium-catalyzed reactions .

Functional Group Modifications

  • Ester vs. Aldehyde : The carboxaldehyde analog () lacks the methyl ester, replacing it with a reactive aldehyde. This modification allows for nucleophilic additions (e.g., forming hydrazones or imines), whereas the ester group in the target compound is more stable and suited for hydrolytic cleavage to carboxylic acids .
  • Trifluoroethyl vs. Trifluoromethyl: The trifluoroethyl group at the 1-position (target compound) introduces steric bulk and electron-withdrawing effects, which can modulate the pyrazole ring’s electronic properties.

Biological Activity

Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C7H6F3IN2O2
  • Molecular Weight: 334.03 g/mol
  • CAS Number: 1795392-91-4

The compound features a pyrazole ring substituted with iodine and a trifluoroethyl group, which may influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodo-1H-pyrazole with 2,2,2-trifluoroethyl triflate in the presence of a base like cesium carbonate. The reaction is generally performed in a solvent such as dimethylformamide (DMF) at room temperature for several hours.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated alongside other pyrazole derivatives for its efficacy against various bacterial strains. The presence of the trifluoroethyl group may enhance its lipophilicity and membrane permeability, contributing to its antimicrobial activity .

Anticancer Properties

Pyrazole derivatives are also recognized for their anticancer potential. Studies have shown that compounds with similar structures can inhibit cell proliferation in low micromolar ranges. For instance, certain pyrazole-based compounds have demonstrated cytotoxic effects on human colon cancer cell lines through mechanisms involving cell cycle arrest and apoptosis . The specific effects of this compound on cancer cells warrant further investigation to establish its therapeutic potential.

Comparative Studies

A comparative analysis of various pyrazole derivatives highlights the structural modifications that influence biological activity. For example, the introduction of electron-withdrawing groups like trifluoroethyl can significantly alter the compound's reactivity and biological profile. In one study, derivatives with different substituents were tested for antimicrobial and anticancer activities, revealing that those with halogen substitutions exhibited enhanced efficacy .

Compound Biological Activity IC50 (µM) Mechanism
This compoundAntimicrobialTBDTBD
Pyrazole Derivative AAnticancer5.0Apoptosis
Pyrazole Derivative BAntimicrobial10.0Membrane disruption

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. The trifluoroethyl group may enhance binding affinity to membrane proteins or enzymes involved in metabolic pathways related to microbial resistance or cancer cell survival .

Q & A

Q. What are the key synthetic strategies for preparing methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Alkylation of the pyrazole nitrogen using 2,2,2-trifluoroethyl iodide or bromide under basic conditions (e.g., K₂CO₃ in DMF or N,N-dimethylacetamide at 80°C) to introduce the trifluoroethyl group .
  • Step 2 : Iodination at the 4-position using N-iodosuccinimide (NIS) or iodine monochloride (ICl) in dichloromethane or acetonitrile .
  • Step 3 : Esterification of the carboxylic acid precursor (if starting from the acid) using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with methanol .
    Purification via silica gel chromatography is recommended for intermediates .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the trifluoroethyl group (δ ~4.5–5.0 ppm for -CH₂CF₃ in 1H NMR; δ ~120–125 ppm for CF₃ in 13C NMR) and the ester carbonyl (δ ~165–170 ppm) .
  • LC-MS : Verify the molecular ion peak (calculated m/z for C₈H₇F₃IN₂O₂: ~362.95) and assess purity (>95% by HPLC, as in ) .
  • Elemental Analysis : Confirm C, H, N, and I content within ±0.4% of theoretical values .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer : Store under inert atmosphere (N₂ or Ar) at –20°C in anhydrous DMSO or DMF to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as iodinated compounds may degrade .

Advanced Research Questions

Q. How can researchers optimize the trifluoroethylation step to minimize competing side reactions?

  • Methodological Answer :
  • Use a 1.5–2.0 molar excess of 2,2,2-trifluoroethyl iodide to ensure complete substitution.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic solvent system (water/DCM) to enhance reaction efficiency .
  • Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1) and quench with aqueous Na₂S₂O₃ to remove residual iodide .

Q. What strategies resolve contradictory NOESY or HSQC data during structural elucidation?

  • Methodological Answer :
  • Re-examine solvent choice: DMSO-d6 may cause peak broadening; switch to CDCl₃ for sharper signals.
  • Perform variable-temperature NMR to identify dynamic processes (e.g., rotameric equilibria of the trifluoroethyl group).
  • Compare experimental data with DFT-calculated chemical shifts for proposed tautomers or conformers .

Q. How does the electron-withdrawing trifluoroethyl group influence Suzuki-Miyaura cross-coupling reactions at the 4-iodo position?

  • Methodological Answer :
  • The -CF₃ group increases the electrophilicity of the adjacent iodine, enhancing oxidative addition to Pd(0) catalysts. Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C.
  • Monitor for protodeiodination side reactions; add silver oxide (Ag₂O) to suppress iodide interference .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electron-deficient sites.
  • Validate predictions experimentally using amines or thiols in DMF at 100°C, with K₂CO₃ as a base .

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